molecular formula C13H8ClFO2 B6340837 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% CAS No. 1214377-92-0

4-Chloro-3-(2-fluorophenyl)benzoic acid, 95%

Cat. No. B6340837
CAS RN: 1214377-92-0
M. Wt: 250.65 g/mol
InChI Key: AOZLOCJGIMMGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-fluorophenyl)benzoic acid (4-CPA) is a synthetic organic compound belonging to the benzoic acid family. It is a colorless solid with a melting point of 166-168°C. It is insoluble in water, but soluble in organic solvents like acetone, ethanol, and ethyl acetate. 4-CPA is used in various scientific research applications, such as protein-protein interactions, enzyme activity studies, and drug discovery. It is also used in biochemical and physiological research.

Scientific Research Applications

4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has been used in various scientific research applications, such as protein-protein interactions, enzyme activity studies, and drug discovery. It is also used in biochemical and physiological research. 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% is used to study the effects of various compounds on protein-protein interactions, enzyme activity, and drug discovery. It has been used to study the effects of various compounds on the activity of enzymes, such as cytochrome P450, as well as to study the effects of various compounds on drug discovery. Additionally, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has been used to study the effects of various compounds on biochemical and physiological processes.

Mechanism of Action

4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% is an inhibitor of cytochrome P450 and is known to bind to the heme group of cytochrome P450. It has been shown to affect the activity of cytochrome P450 enzymes, leading to inhibition of the enzyme's activity. Additionally, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has been shown to act as an inhibitor of the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects
4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has been shown to affect various biochemical and physiological processes. In studies, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, leading to decreased drug metabolism and increased levels of drugs in the body. Additionally, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has been shown to increase acetylcholine levels in the brain, leading to increased alertness and improved cognitive function. 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has also been shown to reduce inflammation and oxidative stress, leading to improved overall health.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage of 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% can be toxic and should be handled with caution. Further, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% can interact with other compounds, leading to undesired effects.

Future Directions

The potential future directions of 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% research include further studies on its effects on biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% could be studied for its potential use as a drug to treat various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Further, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% could be studied for its potential use as an inhibitor of cytochrome P450 enzymes, leading to increased levels of drugs in the body. Finally, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% could be studied for its potential use as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the brain.

Synthesis Methods

4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% can be synthesized in several ways. One method involves the reaction of 4-chloro-3-(2-fluorophenyl)benzoyl chloride with potassium hydroxide in methanol. Another method involves the reaction of 4-chloro-3-(2-fluorophenyl)benzaldehyde with potassium hydroxide in methanol. Further, 4-Chloro-3-(2-fluorophenyl)benzoic acid, 95% can be synthesized by reacting 4-chloro-3-(2-fluorophenyl)benzoyl chloride with potassium carbonate in methanol.

properties

IUPAC Name

4-chloro-3-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-6-5-8(13(16)17)7-10(11)9-3-1-2-4-12(9)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLOCJGIMMGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673462
Record name 6-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-fluorophenyl)benzoic acid

CAS RN

1214377-92-0
Record name 6-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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